Zeranol-d5

Description

BenchChem offers high-quality Zeranol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zeranol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

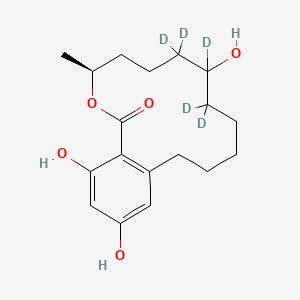

Structure

3D Structure

Properties

Molecular Formula |

C18H26O5 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(4S)-7,7,8,9,9-pentadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |

InChI |

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1/i8D2,9D2,14D |

InChI Key |

DWTTZBARDOXEAM-SKXUCIFKSA-N |

Isomeric SMILES |

[2H]C1(CCCCC2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC(C1([2H])O)([2H])[2H])C)[2H] |

Canonical SMILES |

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Zeranol-d5: Application in High-Sensitivity Analytical Workflows

Abstract

This technical guide provides a comprehensive overview of Zeranol-d5 (α-Zearalanol-d5), a critical analytical tool for researchers, toxicologists, and drug development professionals. We delve into the physicochemical properties, chemical structure, and paramount application of Zeranol-d5 as a stable isotope-labeled internal standard in mass spectrometry-based bioanalytical methods. The document elucidates the scientific rationale for its use, detailing its role in enhancing accuracy, precision, and reliability in the quantification of Zeranol and related mycoestrogenic compounds. A detailed, field-proven protocol for the analysis of Zeranol in complex biological matrices is presented, alongside a discussion of the biological significance of Zeranol's estrogenic activity. This guide is intended to serve as an authoritative resource, bridging foundational chemistry with practical, high-level analytical application.

Introduction: The Need for a Robust Analytical Standard

Zeranol is a synthetic nonsteroidal estrogen belonging to the resorcylic acid lactone group.[1] It is derived from the mycotoxin zearalenone, which is produced by fungi of the Fusarium genus.[2][3] Due to its potent anabolic properties, Zeranol has been used in veterinary medicine, particularly in the United States, as a growth promoter in livestock to increase weight gain and improve feed efficiency.[2][3][4] However, its use is prohibited in other jurisdictions, such as the European Union, due to concerns over potential adverse health effects in humans consuming residual amounts in animal-derived food products.[4][5] These concerns stem from Zeranol's estrogenic activity, which may act as an endocrine disruptor and has been linked to developmental issues and an increased risk of hormone-dependent cancers.[4][6]

Given the regulatory landscape and the potential for human exposure, highly sensitive and specific analytical methods are required to monitor for Zeranol residues in food products and to conduct toxicological and metabolism studies.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity.[7] The accuracy of LC-MS/MS quantification, however, is susceptible to variations in sample preparation and matrix effects. To correct for these variables, a technique known as stable isotope dilution analysis is employed, which requires a high-purity, isotopically labeled version of the analyte to serve as an internal standard. Zeranol-d5 is the deuterated analogue of Zeranol, designed specifically for this critical role.[8][9]

This guide will provide an in-depth examination of Zeranol-d5, from its fundamental chemical structure to its practical implementation in a state-of-the-art analytical workflow.

Physicochemical Properties and Chemical Structure of Zeranol-d5

Zeranol-d5 is a high-purity reference material where five hydrogen atoms on the parent Zeranol molecule have been replaced by deuterium atoms.[8] This isotopic labeling renders the molecule chemically identical to Zeranol in terms of its chromatographic behavior and ionization efficiency, yet readily distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Chemical Structure

The systematic name for Zeranol-d5 is (7S,11R)-2,4,11-Trihydroxy-7-methyl-7,8,9,10,11,12,13,14,15,16-decahydro-10,10,11,12,12-D₅-6-oxabenzocyclotetradecen-5-one.[8] The deuterium atoms are strategically placed on the aliphatic ring structure, ensuring they are not subject to exchange under typical analytical conditions.

Caption: Comparison of Zeranol and its deuterated analog, Zeranol-d5.

Quantitative Data Summary

The key properties of Zeranol and its deuterated standard are summarized below, highlighting the mass shift that is fundamental to its analytical utility.

| Property | Zeranol (Unlabeled) | Zeranol-d5 (Internal Standard) |

| Chemical Formula | C₁₈H₂₆O₅[1] | C₁₈H₂₁D₅O₅[8][10] |

| Molecular Weight | 322.40 g/mol [1] | 327.43 g/mol [8][10] |

| Synonyms | α-Zearalanol, Ralgro[1][10] | α-Zearalanol-d5[8] |

| Appearance | Off-white to light yellow solid[11] | Neat / Solid[8][10] |

| Storage Temp. | -20°C[11] | -20°C (Recommended) |

| Isotopic Purity | N/A | > 97.0 atom% D[8] |

| Chemical Purity (HPLC) | > 99.0% (Typical) | > 99.0%[8] |

The Role of Zeranol-d5 as an Internal Standard: A Self-Validating System

The core principle of using a stable isotope-labeled internal standard is to create a self-validating system for quantification. Because Zeranol-d5 is virtually identical to the native analyte (Zeranol) in its chemical and physical properties, it behaves identically during every step of the analytical process.

Causality Behind Experimental Choices

-

Co-elution: Zeranol-d5 co-elutes with Zeranol during chromatographic separation. This is crucial because any matrix effects (suppression or enhancement of the ion signal) experienced by the analyte will be mirrored by the internal standard at the exact same retention time.

-

Extraction & Recovery: Any loss of analyte during sample extraction, cleanup, or transfer steps will be proportional to the loss of the internal standard.

-

Ionization Efficiency: Both compounds exhibit the same ionization response in the mass spectrometer's ion source.

By spiking a known quantity of Zeranol-d5 into every sample, calibrator, and quality control standard at the very beginning of the sample preparation process, a ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used for quantification. This ratiometric approach effectively cancels out variations in sample recovery and matrix effects, leading to highly accurate and precise results.[8]

Caption: Workflow illustrating the principle of internal standard use.

Analytical Methodology: A Validated Protocol for Tissue Analysis

The following protocol is a synthesized, robust method for the determination of Zeranol in bovine muscle tissue, based on established practices in the field.[4][7][12]

Step-by-Step Experimental Protocol

1. Materials and Reagents:

-

Zeranol certified reference standard

-

Zeranol-d5 internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Homogenizer, centrifuge, nitrogen evaporator

2. Sample Preparation & Extraction:

-

Weigh 5 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[4]

-

Internal Standard Spiking: Fortify the sample with a precise volume of Zeranol-d5 internal standard solution (e.g., 50 µL of 1 µg/mL solution to yield a final concentration of 10 ng/g).

-

Add 10 mL of acetonitrile to the tube.[4]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 5000 rpm for 10 minutes.[4]

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction on the remaining pellet with another 10 mL of acetonitrile.

-

Combine the two supernatant extracts.[4]

3. Extract Cleanup (Solid Phase Extraction - SPE):

-

Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 50°C.[4]

-

Reconstitute the residue in a suitable loading buffer (e.g., 3 mL of 0.1 M acetate buffer).

-

Condition an SPE cartridge (e.g., C18, 500 mg) with methanol followed by water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the analyte and internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in a final volume of mobile phase (e.g., 200 µL) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[7]

-

Mobile Phase: A gradient of water and methanol/acetonitrile (both typically with 0.1% formic acid or ammonium formate).

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.

Typical MRM Transitions for Quantification

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides a high degree of selectivity.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Zeranol | 321.2 | 285.1 | 175.1 |

| Zeranol-d5 | 326.2 | 290.1 | 175.1 |

Note: Specific transitions may vary slightly depending on the instrument and optimization.

Biological Significance and Mechanism of Action of Zeranol

Understanding the biological activity of Zeranol provides the context for why its detection is critical. Zeranol and its parent compound, zearalenone, exert their effects by mimicking the endogenous hormone 17β-estradiol.[6]

Estrogen Receptor Binding

Zeranol functions as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][9] It binds to these receptors within the cell, causing a conformational change that allows the receptor-ligand complex to translocate to the nucleus and modulate gene expression. Studies have shown that Zeranol has a high affinity for these receptors, in some cases comparable to estradiol itself.[2][13]

Downstream Cellular Effects

This estrogenic activity can lead to a range of physiological responses:

-

Growth Promotion: In livestock, this agonism stimulates anabolic pathways, leading to increased protein accretion and growth.[14]

-

Endocrine Disruption: In non-target species, including humans, this activity can disrupt normal hormonal balance.[4]

-

Carcinogenesis: The estrogen-like signaling has been shown to stimulate the proliferation of estrogen-receptor-positive breast cancer cells in vitro.[6][15] Low doses of Zeranol can down-regulate cell cycle inhibitors, while at higher concentrations, it may induce apoptosis.[15] Furthermore, Zeranol has been shown to activate the enzyme aromatase, which is involved in estrogen biosynthesis, potentially creating a feedback loop that promotes cancer cell growth in adipose tissue.[14]

Caption: Simplified signaling pathway of Zeranol via estrogen receptors.

Conclusion

Zeranol-d5 is an indispensable tool for the modern analytical laboratory tasked with the surveillance of veterinary drugs, food safety monitoring, and toxicological research. Its role as a stable isotope-labeled internal standard provides the foundation for robust, reliable, and self-validating quantification methods. By correcting for inevitable variations in sample processing and instrumental analysis, Zeranol-d5 allows researchers to achieve the low detection limits and high degree of accuracy required to protect public health and advance scientific understanding of endocrine-disrupting compounds. The methodologies and principles outlined in this guide represent the current best practices in the field, ensuring data of the highest integrity and defensibility.

References

- Zeranol-D5 (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification. WITEGA Laboratorien Berlin-Adlershof GmbH.

- Zeranol – Knowledge and References. Taylor & Francis.

- Zeranol-d5-1 (α-Zearalanol-d5-1) | Stable Isotope. MedchemExpress.com.

- Zeranol | 26538-44-3. ChemicalBook.

- Determination of Zeranol and its Metabolites in Bovine Muscle Tissue with Gas Chromatography-Mass Spectrometry. ResearchGate.

- Biphasic effects of zeranol on the growth of estrogen receptor-positive human breast carcinoma cells. PubMed.

- Zeranol-d5 (Mixture of Diastereomers). CymitQuimica.

-

Zeranol. Wikipedia. Available at: [Link]

- Detection of Six Zeranol Residues in Animal-derived Food by HPLC-MS/MS. Thermo Fisher Scientific.

-

Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. PubMed. Available at: [Link]

- Zeranol-d5 (Mixture of Diastereomers). LGC Standards.

-

Zeranol. Food and Agriculture Organization of the United Nations (FAO). Available at: [Link]

- Determination of Zeranol, Taleranol, Zearalanone, α-Zearalenol, β-Zearalenol and Zearalenone in Urine by LC-MS/MS. CABI Digital Library.

-

Zeranol and Mycoestrogens. Breast Cancer Prevention Partners (BCPP). Available at: [Link]

-

Zeranol stimulates proliferation and aromatase activation in human breast preadipocytes. Spandidos Publications. Available at: [Link]

-

Determination of zeranol, taleranol, zearalanone, -zearalenol, -zearalenol and zearalenone in urine by LC-MS/MS | Request PDF. ResearchGate. Available at: [Link]

-

Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro. PubMed. Available at: [Link]

Sources

- 1. Zeranol - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. fao.org [fao.org]

- 4. lcms.cz [lcms.cz]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. bcpp.org [bcpp.org]

- 7. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zeranol-D5 (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Zeranol-d5 (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]

- 11. Zeranol | 26538-44-3 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Zeranol stimulates proliferation and aromatase activation in human breast preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biphasic effects of zeranol on the growth of estrogen receptor-positive human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Zeranol-d5 for Bioanalytical Research

[1]

Executive Summary

Zeranol (α-Zearalanol) is a semi-synthetic non-steroidal estrogen used as a growth promoter in livestock.[1] Due to its potent endocrine-disrupting properties, its use is strictly regulated or banned in many jurisdictions (e.g., the European Union).[1] Accurate quantification of Zeranol residues in complex biological matrices (urine, tissue, feed) requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies that rely on stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and ionization suppression.[1]

This guide details the synthesis, purification, and validation of Zeranol-d5 , a high-purity deuterated isotopologue (specifically labeled at the 10, 10, 11, 12, 12 positions).[1] Unlike generic protocols, this document focuses on the mechanistic causality of deuterium incorporation, the separation of diastereomers, and the self-validating quality control systems required for regulatory compliance.

Strategic Retrosynthesis & Isotopic Design

The Target Molecule

-

Analyte: Zeranol (α-Zearalanol)[1]

-

Target IS: Zeranol-d5

-

Labeling Pattern: (3S, 7R)-3,4,5,6,7,8,9,10,11,12-Decahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-10,10,11,12,12-d5.[1]

Synthetic Strategy

The synthesis leverages the structural relationship between the naturally occurring mycotoxin Zearalenone (the precursor) and Zeranol. Zearalenone possesses a C11-C12 double bond and a C7 ketone.[1]

The transformation requires two distinct chemical operations:

-

Saturation & Deuteration: Hydrogenation of the C11-C12 double bond using Deuterium gas (

). -

Stereoselective Reduction: Reduction of the C7 ketone to the

-alcohol.

Critical Design Choice:

Direct hydrogenation of Zearalenone with

Figure 1: Synthetic pathway for Zeranol-d5 highlighting the divergent reduction step.[1]

Detailed Experimental Protocol

Phase 1: Catalytic Deuteration (Zearalenone Zearalanone-d5)

This step converts the macrocyclic alkene to the deuterated alkane ketone.

Reagents:

-

Zearalenone (CAS: 17924-92-4), >98% purity.[1]

-

Deuterium Gas (

), >99.8 atom % D. -

Palladium on Carbon (Pd/C), 10% loading.[1]

-

Solvent: Ethyl Acetate (EtOAc) or Methanol-d4 (MeOD).[1] Note: Using MeOD enhances exchange efficiency.[1]

Protocol:

-

Dissolution: Dissolve 100 mg of Zearalenone in 10 mL of anhydrous EtOAc in a pressure-rated reaction vessel.

-

Catalyst Addition: Add 10 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; handle under inert atmosphere.

-

Exchange/Hydrogenation: Purge the vessel with

(3x), then with -

Reaction: Stir vigorously at 40°C for 12 hours .

-

Mechanism Note: The elevated temperature and time allow for the reversible adsorption/desorption required for H/D exchange at the C10 and C12 positions, ensuring the d5 pattern.

-

-

Work-up: Filter the catalyst through a Celite pad. Wash with EtOAc.[1] Evaporate the solvent under reduced pressure to yield Zearalanone-d5 (a mixture of isotopologues, predominantly d5).[1]

Phase 2: Carbonyl Reduction (Zearalanone-d5 Zeranol-d5)

The ketone at C7 is reduced to a hydroxyl group.[1] Sodium Borohydride (

Protocol:

-

Solubilization: Dissolve the crude Zearalanone-d5 in 5 mL of Methanol (MeOH).

-

Reduction: Cool to 0°C. Add

(2.0 equivalents) portion-wise over 10 minutes. -

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or LC-MS (Target mass: ~327.4 Da).[1]

-

Quenching: Quench with 1 mL of saturated

solution. -

Extraction: Extract with EtOAc (3 x 10 mL). Dry organic layer over

and concentrate. -

Result: A diastereomeric mixture of Zeranol-d5 (α-isomer) and Taleranol-d5 (β-isomer) .

Purification and Isolation[2]

The chemical reduction of Zearalanone yields both the

Preparative HPLC Strategy

-

Column: C18 Preparative Column (e.g., Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm).[1]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid[1]

-

-

Gradient: Isocratic hold at 45% B or a shallow gradient (40% to 60% B over 30 min) is often required to resolve the epimers.

-

Detection: UV at 236 nm and 270 nm.

Separation Logic: Zeranol typically elutes after Taleranol on standard C18 phases due to the orientation of the 7-hydroxyl group affecting the macrocyclic conformation and hydrophobic interaction.

Fraction Collection:

-

Inject crude mixture.

-

Collect the major peak corresponding to the

-isomer (verify retention time against a native Zeranol standard). -

Lyophilize fractions to obtain a white powder.

Quality Control & Characterization

Trustworthiness in bioanalysis stems from the rigorous characterization of the reference material.

Specification Sheet

| Parameter | Specification | Method |

| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |

| Isotopic Purity | > 97.0 atom % D | HRMS / 1H-NMR |

| Isotopic Distribution | d0 < 0.5% | HRMS (Deconvolution) |

| Identity | Consistent with Structure | 1H-NMR, 13C-NMR |

| Form | White Solid | Visual |

Isotopic Purity Calculation

Using High-Resolution Mass Spectrometry (HRMS), calculate the isotopic enrichment.[1]

NMR Validation

-

1H NMR (CD3OD): The disappearance of olefinic protons (C11, C12) confirms saturation. The integration of the multiplet regions corresponding to C10, C11, and C12 should be significantly reduced (or silent) compared to the native standard, confirming deuterium incorporation.

Application: Self-Validating LC-MS/MS Workflow

The utility of Zeranol-d5 is defined by its performance as an Internal Standard.[1]

Deuterium Isotope Effect

Deuterated compounds often exhibit a slightly shorter retention time (

-

Acceptance Criteria: The

between Zeranol and Zeranol-d5 should be

Workflow Diagram

Figure 2: Analytical workflow demonstrating the integration of Zeranol-d5 for error correction.

References

-

Food and Agriculture Organization (FAO). Residues of some veterinary drugs in animals and foods: Zeranol. FAO Food and Nutrition Paper.

-

WITEGA Laboratorien Berlin-Adlershof GmbH. Zeranol-d5 Reference Standard Data Sheet.[1][2]

-

European Commission. Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. [1]

-

Kleinova, M. et al. Metabolic profiles of the mycotoxin zearalenone and of the growth promoter zeranol in urine and feces of various animals. Journal of Agricultural and Food Chemistry.[3] [1]

-

CymitQuimica. Zeranol-d5 (Mixture of Diastereomers) Product Information.

Zeranol-d5 physical and chemical properties

Physicochemical Characterization and Analytical Application as an Internal Standard

Introduction: The Analytical Imperative

Zeranol (α-Zearalanol) is a non-steroidal estrogenic growth promoter derived from the mycotoxin zearalenone.[1][2] While permitted in specific jurisdictions (e.g., USA) for livestock fattening, it is strictly banned in the European Union and by the World Anti-Doping Agency (WADA). Consequently, the detection of Zeranol residues at trace levels (ppb/ppt) in complex matrices—urine, tissue, and plasma—requires absolute quantification accuracy.

Zeranol-d5 (

-

Matrix Effects: Ion suppression or enhancement in the electrospray ionization (ESI) source.

-

Recovery Losses: Variance in extraction efficiency during sample preparation.

This guide details the physical properties, isotopic chemistry, and validated analytical workflows for Zeranol-d5.[3]

Physicochemical Profile

The following data characterizes the deuterated standard. Note that while chemically identical to the non-labeled parent in reactivity, the mass difference and slight lipophilicity shift are critical for mass spectrometry.

Table 1: Chemical Specification

| Property | Specification |

| Chemical Name | Zeranol-d5 (Mixture of Diastereomers) |

| CAS Number | 1217532-71-2 (Labeled) / 26538-44-3 (Unlabeled Parent) |

| Molecular Formula | |

| Molecular Weight | ~327.43 g/mol (Parent: 322.4 g/mol ) |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate.[4] Practically insoluble in water. |

| pKa | ~8.4 (Phenolic hydroxyls) |

| Storage | -20°C, hygroscopic. Store under inert atmosphere (Nitrogen/Argon). |

| Isotopic Purity | Typically |

Isotopic Chemistry & Chromatography

The Deuterium Isotope Effect

A critical, often overlooked phenomenon in high-resolution chromatography is the Deuterium Isotope Effect .[5] The carbon-deuterium (

-

Chromatographic Consequence: In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often display slightly lower lipophilicity than their protium counterparts.

-

Observation: Zeranol-d5 may elute slightly earlier (0.05 – 0.2 min) than native Zeranol on high-efficiency C18 columns.

-

Operational Impact: Integration windows must be set wide enough to capture this shift, or the IS peak may be partially excluded, leading to quantification errors.

Mass Spectral Shift

The introduction of 5 deuterium atoms shifts the precursor ion mass by +5 Da. This shift is sufficient to move the IS signal out of the natural isotopic envelope (M+1, M+2) of the native analyte, ensuring "crosstalk" is minimized.

Analytical Protocol: LC-MS/MS Quantification

This protocol outlines a self-validating workflow for detecting Zeranol in biological matrices using Zeranol-d5.

Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data processing.

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for Zeranol analysis.

Step-by-Step Methodology

Step 1: Internal Standardization (The Critical Control)

-

Action: Add a fixed concentration of Zeranol-d5 (e.g., 10 ng/mL) to the sample before any manipulation.

-

Why: This ensures that any loss of analyte during hydrolysis or extraction is mirrored by the IS. If you lose 20% of the Zeranol, you also lose 20% of the Zeranol-d5, keeping the ratio constant.

Step 2: Enzymatic Hydrolysis

-

Context: Zeranol is excreted as glucuronide or sulfate conjugates.

-

Protocol: Incubate samples with β-glucuronidase/arylsulfatase (Helix pomatia) at 37°C for 2-12 hours (pH 5.2).

-

QC Point: Ensure the enzyme preparation does not contain zearalenone contaminants, which can convert to zeranol.

Step 3: Solid Phase Extraction (SPE)

-

Cartridge: Polymeric reversed-phase (e.g., OASIS HLB or Strata-X).

-

Conditioning: Methanol followed by Water.[6]

-

Loading: Load hydrolyzed sample.

-

Wash: 5% Methanol in water (removes salts/proteins).

-

Elution: 100% Methanol or Acetonitrile.

-

Dry Down: Evaporate under Nitrogen at 40°C; reconstitute in mobile phase.

Step 4: LC-MS/MS Parameters

-

Ionization: ESI Negative Mode (

). Phenolic estrogens ionize poorly in positive mode. -

Column: C18 (e.g., 2.1 x 100mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Ammonium Fluoride (enhances negative ionization) / (B) Acetonitrile.

-

Transitions (MRM):

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Zeranol (Native) | 321.1 | 277.2 ( | 303.2 ( | -28 / -22 |

| Zeranol-d5 (IS) | 326.1 | 282.2 | 308.2 | -28 / -22 |

Note: Transitions must be optimized on your specific instrument via direct infusion.

Biological Context: Mechanism of Action

Understanding the biological activity is essential for safety handling in the lab. Zeranol is a potent estrogen receptor (ER) agonist.

Figure 2: Agonist pathway of Zeranol. The d5-analog binds similarly but is used solely for analysis.

Safety Note: Even though Zeranol-d5 is an analytical standard, it possesses the same pharmacological potency as the parent drug. Handle as a reproductive toxin (Category 1B).

References

-

European Food Safety Authority (EFSA). (2016). Scientific Opinion on the risks for public health related to the presence of zearalenone and its modified forms in food.[7] EFSA Journal. [Link]

-

PubChem. (n.d.).[8][9] Zeranol-d5 Compound Summary. National Library of Medicine. [Link]

-

Matraszek-Zuchowska, I., et al. (2013).[10] Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS.[10][11] Food Additives & Contaminants: Part A. [Link][10]

-

Wang, S., et al. (2021). Evaluation of Deuterium Isotope Effects in Liquid Chromatography. Journal of Chromatography A. [Link](General reference for isotope effects in LC).

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Biphasic effects of zeranol on the growth of estrogen receptor-positive human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zeranol-D5 (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]

- 4. Zeranol-d5 (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Zeranol | 26538-44-3 [chemicalbook.com]

- 7. lcms.cz [lcms.cz]

- 8. Zeranol-d5 | C18H26O5 | CID 46783269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Zeranol | C18H26O5 | CID 2999413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Zeranol-d5 certificate of analysis and documentation

An In-Depth Technical Guide to the Certificate of Analysis and Documentation of Zeranol-d5

Abstract

In the precise world of analytical science, particularly within pharmaceutical research and development, the integrity of quantitative data is paramount. Stable isotope-labeled (SIL) compounds, such as Zeranol-d5, have become the gold standard for internal standards in mass spectrometry-based bioanalysis. Their ability to mimic the analyte of interest through the analytical process ensures a level of accuracy and precision that is otherwise unattainable. This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) and associated documentation for Zeranol-d5. It is designed for researchers, scientists, and drug development professionals, offering not just a description of the document's components, but a deeper understanding of the scientific principles and analytical methodologies that underpin the data presented. By deconstructing the CoA, this guide illuminates how it serves as a self-validating system, ensuring the quality, identity, purity, and potency of this critical reference material.

Introduction: The Role of Zeranol-d5 in Quantitative Analysis

What is Zeranol?

Zeranol is a semi-synthetic mycotoxin, a derivative of zearalenone, which is produced by various Fusarium fungi species found in crops.[1] Structurally, it is a non-steroidal estrogen agonist, and due to its anabolic properties, it has been used as a growth promoter in livestock in some countries.[2][3] Its potential as an endocrine disruptor and its banned status in regions like the European Union necessitate highly sensitive and specific analytical methods for its detection in food products and biological matrices.[4][5]

The Advent of Stable Isotope Labeled (SIL) Internal Standards

Quantitative analysis, especially in complex matrices like plasma or tissue, is fraught with challenges, including sample loss during preparation, matrix effects in the ion source, and instrument variability. The introduction of stable isotope-labeled internal standards has been a transformative development in analytical chemistry, particularly for mass spectrometry.[6] SIL standards are compounds where one or more atoms have been replaced with their non-radioactive, heavier isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[7] Because their chemical and physical properties are nearly identical to the unlabeled analyte, they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[8] This allows for reliable correction of analytical variability, leading to significantly improved accuracy and precision.[7][8]

Zeranol-d5: Structure and Application in Mass Spectrometry

Zeranol-d5 is the deuterated analogue of Zeranol, where five hydrogen atoms have been replaced by deuterium.[9][10] This mass shift allows a mass spectrometer to differentiate between the analyte (Zeranol) and the internal standard (Zeranol-d5), while they behave almost identically during extraction, chromatography, and ionization.[9] It is a high-purity reference material indispensable for quantitative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), serving as a traceable standard for calibration and quality control.[9][11]

The Imperative of Comprehensive Documentation in Regulated Environments

For researchers in drug development and regulated laboratories, the quality of a reference standard is non-negotiable. The documentation accompanying the standard, primarily the Certificate of Analysis, is the primary evidence of its fitness for purpose.[11] It provides a comprehensive summary of the material's identity, purity, and concentration, ensuring traceability and compliance with regulatory guidelines.[11][12]

Deconstructing the Certificate of Analysis (CoA) for Zeranol-d5

The CoA is more than a simple data sheet; it is a formal declaration from the manufacturer detailing the quality and purity of a specific lot of material. Understanding its components is crucial for the end-user.

Purpose and Scope of the CoA

The primary purpose of the CoA is to provide a detailed quality assessment of a specific batch of Zeranol-d5. It confirms that the material meets the required specifications and provides the user with the necessary data to use it accurately in quantitative applications. Each CoA is lot-specific, meaning the data pertains only to the vial of material in hand.[11]

Essential Components of a Zeranol-d5 CoA

The following table summarizes the critical information typically found on a CoA for a high-purity Zeranol-d5 reference standard.

| Parameter | Description | Typical Specification/Example | Significance for the Researcher |

| Product Name | The common name of the material. | Zeranol-d5 (Mixture of Diastereomers)[13] | Ensures correct material identification. |

| Catalogue Number | A unique identifier for the product. | TRC-Z346002[13] | Facilitates reordering and documentation. |

| Lot/Batch Number | A unique identifier for a specific production run. | Specific to each batch | Essential for traceability and in case of quality investigations. |

| CAS Number | Chemical Abstracts Service registry number. | 1217532-71-2[10][14] | A universal identifier for the chemical substance. |

| Molecular Formula | The elemental composition of the molecule. | C₁₈H₂₁D₅O₅[9] | Confirms the elemental makeup, including the deuterium labels. |

| Molecular Weight | The mass of one mole of the substance. | 327.43 g/mol [9] | Used for preparing solutions of known concentration. |

| Chemical Structure | A 2D or 3D representation of the molecule. | (Diagram of Zeranol with D labels) | Visual confirmation of identity and label positions. |

| Chemical Purity (HPLC) | The percentage of the desired compound relative to other chemical impurities. | > 99.0%[9][11] | High chemical purity is critical to avoid interference from related substances. |

| Isotopic Purity | The percentage of molecules that contain the specified number of deuterium atoms. | > 97.0 atom% D[9][11] | Ensures a distinct mass difference from the unlabeled analyte and minimizes isotopic crosstalk. |

| Overall Purity | A combined measure of chemical and isotopic purity. | > 99.0%[9] | The value used for accurate weighing and solution preparation. |

| Storage Conditions | Recommended temperature and conditions for long-term storage. | -20°C, Protect from light | Ensures the stability and integrity of the standard over time. |

| Expiry/Retest Date | The date until which the manufacturer guarantees the specifications. | 24 months[11] | Indicates the usable life of the standard under proper storage. |

Interpreting the Data: A Scientist's Perspective

When a senior application scientist reviews a CoA, they are looking for a story of quality. High chemical purity (>99%) by HPLC indicates a robust synthesis and purification process, minimizing the risk of co-eluting impurities that could interfere with the analysis. High isotopic purity (>97%) is equally critical; it ensures that the contribution of the unlabeled material within the SIL standard is negligible and will not artificially inflate the analyte's measured concentration. The stability data and recommended storage conditions provide confidence that the material will perform consistently throughout its shelf life.

Core Analytical Methodologies for Zeranol-d5 Certification

The values reported on a CoA are the result of rigorous analytical testing. Understanding these methods provides insight into the trustworthiness of the data.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the cornerstone of using SIL standards. A known amount of Zeranol-d5 is added to the sample containing an unknown amount of Zeranol. The sample is then processed, and the ratio of the MS response of the analyte (Zeranol) to the internal standard (Zeranol-d5) is measured. Because any sample loss or matrix effects will impact both compounds equally, this ratio remains constant and can be used to accurately calculate the initial concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Potency and Purity

LC-MS/MS is the primary technique for both quantifying Zeranol and assessing the purity of its deuterated standard.[5][15][16] Its sensitivity and selectivity make it ideal for detecting low-level impurities.

-

Standard Preparation: A stock solution of Zeranol-d5 is prepared in a suitable solvent (e.g., methanol or acetonitrile). Serial dilutions are made to create a calibration curve.

-

Chromatography:

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for Zeranol.[5]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[17] This involves monitoring specific precursor ion → product ion transitions for both Zeranol and Zeranol-d5.

-

Typical Transitions: The exact m/z values would be determined during method development, but would involve the deprotonated molecule [M-H]⁻ as the precursor.

-

-

Data Analysis: The peak areas of the analyte and internal standard are integrated, and the ratio is used for quantification against the calibration curve. Purity is determined by comparing the main peak area to the area of any impurity peaks.

-

Reversed-Phase C18 Column: Zeranol is a moderately hydrophobic molecule, making a C18 stationary phase ideal for good retention and separation from polar matrix components.

-

Formic Acid: The addition of a small amount of acid to the mobile phase aids in protonation/deprotonation, leading to better peak shape and ionization efficiency in the ESI source.

-

Gradient Elution: A gradient (changing the ratio of mobile phase A to B over time) allows for the efficient elution of compounds with varying polarities and shortens the overall run time.

-

MRM: This mode provides two levels of mass filtering (precursor ion and product ion), which dramatically reduces chemical noise and increases the certainty of identification.

Caption: LC-MS/MS workflow for the quantification of Zeranol using Zeranol-d5.

Gas Chromatography-Mass Spectrometry (GC-MS) as a Confirmatory Technique

GC-MS is another powerful technique for the analysis of Zeranol.[4][18] It often requires a derivatization step to increase the volatility and thermal stability of the analyte.

Zeranol contains multiple polar hydroxyl groups, which make it unsuitable for direct GC analysis. A common derivatization strategy is silylation, where the hydroxyl protons are replaced with trimethylsilyl (TMS) groups. This increases the molecule's volatility and improves its chromatographic behavior.

-

Extraction & Derivatization: After extraction from the matrix, the dried residue is reconstituted in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heated to ensure complete reaction.

-

Gas Chromatography:

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is standard, providing reproducible fragmentation patterns for structural confirmation.[6]

-

Analysis Mode: Selected Ion Monitoring (SIM) is used to selectively monitor characteristic ions for the derivatized Zeranol and Zeranol-d5, enhancing sensitivity.

-

-

Data Interpretation: The retention time and the ratio of specific fragment ions provide a high degree of confidence in the identification and quantification of the analyte.

The Broader Documentation Landscape

Beyond the CoA, other documents are essential for the proper use and management of a certified reference material.

-

Safety Data Sheet (SDS): Provides comprehensive information on the potential hazards, handling, storage, and emergency measures related to the substance.

-

Traceability Documentation: High-quality reference material manufacturers maintain extensive records of the synthesis, purification, and analytical testing of each batch, ensuring a complete audit trail.

-

Method Validation Support: The data provided in the CoA is crucial for the validation of analytical methods in which the standard is used, as required by regulatory bodies like the FDA and EMA.[11][15]

Conclusion: The CoA as a Self-Validating System for Scientific Integrity

The Certificate of Analysis for Zeranol-d5 is not merely a piece of paper; it is the culmination of a rigorous, multi-faceted analytical process. For the researcher, it is a guarantee of quality that underpins the validity of their experimental results. Each data point, from HPLC purity to isotopic distribution, is supported by established scientific methodologies. By understanding the details within the CoA and the analytical techniques used to generate them, scientists can confidently incorporate Zeranol-d5 into their workflows, ensuring the highest level of accuracy, reproducibility, and scientific integrity in their quantitative studies. This comprehensive documentation transforms a vial of white powder into a trusted and traceable tool for advancing research and development.

References

-

ResearchGate. (n.d.). Determination of Zeranol and its Metabolites in Bovine Muscle Tissue with Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Wang, S., & Zhu, Y. (2007). Analytical methods for the determination of zeranol residues in animal products: a review. Food Additives & Contaminants, 24(5), 457-465. Retrieved from [Link]

-

Posyniak, A., Zmudzki, J., & Niedzielska, J. (2010). P 102 determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. In Proceedings of the 4th International Symposium on Recent Advances in Food Analysis. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Zeranol. Retrieved from [Link]

-

Posyniak, A., Zmudzki, J., & Niedzielska, J. (2011). Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. Food Additives & Contaminants: Part A, 28(10), 1322-1329. Retrieved from [Link]

-

PubChem. (n.d.). Zeranol-d5. Retrieved from [Link]

-

Skyline. (2015). Isotope Labeled Standards in Skyline. Retrieved from [Link]

-

He, P., et al. (2007). Multiresidue determination of zeranol and related compounds in bovine muscle by gas chromatography/mass spectrometry with immunoaffinity cleanup. Journal of AOAC International, 90(1), 256-262. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Zeranol-impurities. Retrieved from [Link]

-

Kellie, J. F., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 159. Retrieved from [Link]

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fao.org [fao.org]

- 3. Zeranol-d5 (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]

- 4. Analytical methods for the determination of zeranol residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. skyline.ms [skyline.ms]

- 9. Zeranol-D5 (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]

- 10. Zeranol-d5 | C18H26O5 | CID 46783269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. α-Zearalenol-D5 - Deuterated Reference Standard for Method Validation [witega.de]

- 12. ukisotope.com [ukisotope.com]

- 13. Zeranol-d5 (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]

- 14. biosynth.com [biosynth.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Monograph: Lifecycle Management of Zeranol-d5 in Trace Analysis

[1]

Executive Summary

In the realm of residue analysis—specifically for veterinary drug monitoring and food safety—Zeranol-d5 (α-Zearalanol-d5) serves as the critical anchor for quantitative accuracy.[1] As a stable isotope-labeled internal standard (SIL-IS), its primary function is to correct for matrix effects, extraction inefficiencies, and ionization variability in LC-MS/MS workflows.[1]

However, the reliability of this correction is entirely dependent on the integrity of the standard itself.[1] Zeranol-d5 is not merely a reagent; it is a chemically sensitive measuring stick.[1] This guide outlines a rigorous, self-validating framework for the storage, solubilization, and handling of Zeranol-d5, moving beyond basic safety data sheets to address the practical realities of ultra-trace analysis.

Physicochemical & Safety Profile

Understanding the molecule's vulnerabilities is the first step in designing a robust handling protocol.[1]

| Property | Specification | Operational Implication |

| Chemical Structure | Resorcylic acid lactone (Macrocyclic) | High potential for adsorption to non-silanized glass surfaces.[1] |

| Isotopic Labeling | Deuterated (d5), typically on the aromatic ring or adjacent carbons | Risk: Deuterium-Hydrogen exchange (D/H exchange) if exposed to extreme pH (strong acids/bases).[1] |

| Solubility | Soluble in Methanol (MeOH), Acetonitrile (ACN), DMSO | Insoluble in water.[1] Stock solutions must be organic.[1] |

| Stability | Hygroscopic & Photosensitive | Must be stored desiccated and in amber vials.[1] Moisture initiates hydrolysis; light promotes degradation.[1] |

| Hazards | Endocrine Disruptor (Estrogen Agonist) | H360: May damage fertility.[1][2] H319: Eye irritation.[1][2][3][4][5][6] Double-gloving and fume hood usage are mandatory.[1] |

Storage Architecture: The Cold Chain

The degradation of Zeranol-d5 is rarely instantaneous; it is kinetic.[1] The goal of storage is to arrest this kinetic process.[1]

Solid Reference Material (RM)

Upon receipt, the neat solid must be stabilized immediately.[1]

-

Temperature: Store at -20°C or lower.

-

Environment: The vial must be placed inside a secondary container (jar or bag) containing active desiccant (e.g., silica gel or Drierite).[1]

-

Equilibration: Before opening the vial, allow it to equilibrate to room temperature (approx. 30 minutes) inside the desiccator. Why? Opening a cold vial in humid lab air causes condensation to form on the hygroscopic powder, leading to hydrolysis and weighing errors.[1]

Solution Storage Hierarchy

We distinguish between Master Stock (high conc.) and Working Solutions (low conc.).[1]

-

Master Stock (1 mg/mL in MeOH): Stable for 6–12 months at -80°C.

-

Working Solution (1 µg/mL in ACN/Water): Stable for <1 month at -20°C.

-

Note: Aqueous dilutions are prone to bacterial growth and faster degradation.[1] Prepare these fresh weekly.

-

Solubilization & Preparation Protocol

This is the highest-risk phase for error introduction.[1] A gravimetric error here propagates through every subsequent analysis.[1]

The "Zero-Adsorption" Rule

Zeranol, like many mycotoxins, exhibits significant non-specific binding to active sites (silanols) on glass surfaces.[1]

-

Requirement: Use Silanized (Deactivated) Amber Glass Vials for all stock preparations.

-

Alternative: High-quality Polypropylene (PP) is acceptable for short-term working solutions but avoid for long-term storage due to solvent evaporation risks.[1]

Preparation Workflow (Diagram)

Figure 1: Critical path for the preparation of Master Stock solutions, emphasizing moisture control and surface passivation.[1]

Operational Handling & Usage

Once in the analytical cycle, the focus shifts from stability to integrity.[1]

Preventing Isotopic Exchange

Deuterium on the phenolic ring is generally stable, but exchange can occur under stress.[1]

-

pH Control: Maintain solvents and mobile phases between pH 3.0 and pH 7.0. Avoid storing the IS in highly alkaline solutions (pH > 9), which can facilitate proton-deuterium exchange on the phenolic hydroxyls and potentially the ring.[1]

-

Solvent Quality: Use LC-MS grade solvents only. Trace acids/bases in lower-grade solvents can catalyze degradation.[1]

The "Aliquot" Strategy

Never pipette directly from the Master Stock daily.[1]

-

Create "Daughter Stocks" (e.g., 100 µg/mL) in 2 mL aliquots.

-

Use one Daughter Stock until depletion, then discard.

-

Why? This prevents repeated freeze-thaw cycles and minimizes the risk of contaminating the Master Stock.[1]

Quality Control: A Self-Validating System

How do you know if your Zeranol-d5 has degraded? You cannot rely on retention time alone.[1] You must implement a Response Monitoring System .[1]

The "IS Area" Control Chart

For every analytical batch, plot the absolute peak area of Zeranol-d5.[1]

-

The Rule: The IS peak area should not deviate by more than ±20% from the moving average of the previous 5 batches.

-

Drift Diagnosis:

Purity Verification Workflow (Diagram)

Figure 2: Quality Control decision tree for validating new internal standard lots.

Isotopic Purity Check

Before using a new lot of Zeranol-d5, inject a high concentration of the IS (without native Zeranol).[1] Monitor the transition for native Zeranol.

References

-

LGC Standards. (2025). Zeranol-d5 (Mixture of Diastereomers) Certificate of Analysis & Storage Data. Retrieved from [1]

-

Toronto Research Chemicals. (2025).[1] Zeranol-d5 Safety Data Sheet (SDS). Retrieved from

-

WuXi AppTec. (2025).[1][3][7] Internal Standards in LC-MS Bioanalysis: Which, When, and How. Retrieved from

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from

-

National Institutes of Health (NIH). (2025).[1] Zeranol - PubChem Compound Summary. Retrieved from [1]

Sources

A Comprehensive Technical Guide to the Safe Handling of Zeranol-d5

This document provides an in-depth technical guide and safety data overview for Zeranol-d5, intended for researchers, scientists, and drug development professionals. In the absence of a comprehensive, dedicated Safety Data Sheet (SDS) for the deuterated form, this guide synthesizes available data for Zeranol and its deuterated analogue, Zeranol-d5. The toxicological and chemical properties of isotopically labeled compounds are generally considered to be comparable to their unlabeled counterparts.

Introduction to Zeranol-d5: A High-Purity Analytical Standard

Zeranol-d5 is the deuterated form of Zeranol, a semi-synthetic mycotoxin.[1] Zeranol is derived from zearalenone, a naturally occurring estrogenic compound produced by fungi of the Fusarium species.[1][2] While Zeranol itself is used as a growth promoter in livestock in some countries, Zeranol-d5 serves a critical role in the scientific community as a high-purity internal standard for analytical applications.[3][4] Its primary utility is in sensitive and accurate quantification of Zeranol residues in various matrices, such as food products and biological samples, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] The stable isotope labeling allows for precise differentiation from the naturally occurring analyte, correcting for matrix effects and improving the reliability of analytical methods.[4]

Hazard Identification and Classification

Zeranol is classified as a nonsteroidal estrogenic agent with anabolic activity.[6] The primary hazard associated with Zeranol, and by extension Zeranol-d5, is its potential to mimic the effects of natural estrogens, which can lead to hormonal imbalances and other health concerns with prolonged or significant exposure.[7]

GHS Classification (based on Zeranol data):

-

Flammable Liquids: Category 2 (if in solvent)[8]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)[8]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[8]

Potential Health Effects:

-

Endocrine Disruption: As an estrogen mimic, Zeranol can interfere with the endocrine system.[7][9]

-

Reproductive and Developmental Effects: Animal studies on Zeranol have shown effects on reproductive organs.[6][10]

-

Carcinogenicity: While some studies in rats and dogs showed no treatment-related changes in tumor incidence, an increase in pituitary tumors was observed in male mice.[6] The use of Zeranol as a growth promoter is banned in the European Union due to concerns about its potential carcinogenic effects in humans.[1][7]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Zeranol and Zeranol-d5.

| Property | Zeranol | Zeranol-d5 | Source(s) |

| Molecular Formula | C18H26O5 | C18H21D5O5 | [3] |

| Molecular Weight | 322.40 g/mol | 327.43 g/mol | [3] |

| Appearance | White, crystalline, odorless powder | Neat/Solid | [2][3] |

| Melting Point | 181-185°C | Not available | [2] |

| Solubility | Insoluble in water; Soluble in DMF, DMSO, Ethanol, Methanol | Not available | [11][12] |

| Storage Temperature | -20°C | 2-8°C (refrigerator) or -20°C | [4][11][13] |

Safe Handling and Storage Protocols

Given the potent biological activity of Zeranol-d5, stringent adherence to safety protocols is paramount to minimize exposure risk.

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling Zeranol-d5:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[8]

-

Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

-

Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary to avoid inhalation.[8]

Engineering Controls

-

Chemical Fume Hood: All weighing and solution preparation activities involving powdered Zeranol-d5 must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Ventilation: Ensure adequate general laboratory ventilation.[8]

Storage and Stability

-

Storage Conditions: Store Zeranol-d5 in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures are typically 2-8°C or -20°C.[4][13]

-

Stability: Zeranol is hygroscopic.[11] When in solvent, it should be protected from light.[8]

Experimental Workflow: Safe Preparation of a Zeranol-d5 Standard Solution

The following protocol outlines the steps for the safe preparation of a standard solution of Zeranol-d5, incorporating necessary safety measures.

Objective: To prepare a 1 mg/mL stock solution of Zeranol-d5 in methanol.

Materials:

-

Zeranol-d5 (neat solid)

-

Methanol (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 mL or 10 mL)

-

Micropipettes and appropriate tips

-

Vortex mixer

Protocol:

-

Preparation: Don all required PPE (gloves, safety glasses, lab coat). Ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, empty weighing vessel on the analytical balance inside the fume hood. Carefully weigh the desired amount of Zeranol-d5 (e.g., 1 mg).

-

Solubilization: Quantitatively transfer the weighed Zeranol-d5 to the volumetric flask. Add a small amount of methanol to dissolve the solid.

-

Dilution: Once dissolved, bring the solution to the final volume with methanol.

-

Homogenization: Cap the flask and vortex gently to ensure a homogenous solution.

-

Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature.

Sources

- 1. bcpp.org [bcpp.org]

- 2. fao.org [fao.org]

- 3. Zeranol-d5 (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]

- 4. Zeranol-D5 (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]

- 5. lcms.cz [lcms.cz]

- 6. northamerica.covetrus.com [northamerica.covetrus.com]

- 7. Zeranol - aokin [aokin.de]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zeranol | 26538-44-3 [chemicalbook.com]

- 12. Zeranol | C18H26O5 | CID 2999413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Zeranol-d5 (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) protocol for Zeranol-d5

Application Note: Precision Quantification of Zeranol-d5 in Biological Matrices via Isotope Dilution GC-MS

Executive Summary

This application note details a robust protocol for the trace analysis of Zeranol (α-Zearalanol) in biological matrices using Zeranol-d5 as a stable isotope internal standard. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often favored for high-throughput screening, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for confirmation due to its superior structural resolution of stereoisomers (e.g., separating Zeranol from its epimer Taleranol) when coupled with specific derivatization.

This guide focuses on the Isotope Dilution Mass Spectrometry (IDMS) approach, utilizing Zeranol-d5 to correct for matrix effects, extraction recovery losses, and derivatization variability.

Introduction & Regulatory Context

Zeranol (ZER) is a non-steroidal anabolic growth promoter derived from the mycotoxin zearalenone.[1][2][3][4] Its use is banned in the European Union (Council Directive 96/22/EC) but permitted in other regions (e.g., USA, Canada) for livestock fattening. Consequently, trade compliance requires highly sensitive detection methods with Limits of Quantification (LOQ) often below 1.0 µg/kg (ppb) .

Why Zeranol-d5? In GC-MS analysis, Zeranol must be derivatized (silylated) to become volatile. This chemical modification is susceptible to moisture and matrix interference. Zeranol-d5 (deuterated at the 11, 12 positions) is chemically identical to the analyte but mass-shifted. It undergoes the exact same extraction and derivatization efficiency as the native target, making it the only reliable method for absolute quantification in complex matrices like urine or liver.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

Figure 1: End-to-end workflow for Zeranol analysis. The addition of Zeranol-d5 prior to hydrolysis is critical for correcting enzymatic efficiency.

Materials & Reagents

| Component | Specification | Purpose |

| Target Analyte | Zeranol (α-Zearalanol) | Primary Standard |

| Internal Standard | Zeranol-d5 (>99% isotopic purity) | Correction for recovery/matrix |

| Derivatizing Agent | MSTFA + 1% TMCS | Silylation of -OH groups |

| Hydrolysis Enzyme | ß-glucuronidase/arylsulfatase (Helix pomatia) | Deconjugation of glucuronides |

| SPE Cartridges | C18 or Amino (NH2) phase | Sample cleanup |

| Solvents | Methanol, Acetonitrile (LC-MS Grade) | Extraction |

Detailed Protocol

Phase 1: Sample Preparation (Urine)

Note: For tissue samples, an initial homogenization in methanol followed by defatting with hexane is required before this stage.

-

Aliquot: Transfer 5.0 mL of urine into a centrifuge tube.

-

IS Spiking: Add 50 µL of Zeranol-d5 working solution (1.0 µg/mL in methanol). Vortex for 30 seconds.

-

Scientific Rationale: Spiking before hydrolysis ensures the IS compensates for any incomplete enzymatic deconjugation.

-

-

Hydrolysis: Adjust pH to 5.2 (acetate buffer). Add 50 µL ß-glucuronidase/arylsulfatase. Incubate at 37°C for 12 hours (or overnight).

-

Extraction (SPE):

-

Condition C18 cartridge with 3 mL MeOH followed by 3 mL water.

-

Load hydrolyzed sample.

-

Wash with 3 mL water (removes salts) and 2 mL 40% MeOH (removes polar interferences).

-

Elute Zeranol/Zeranol-d5 with 3 mL 100% Methanol .

-

-

Drying: Evaporate the eluate to complete dryness under a stream of nitrogen at 50°C. Moisture is the enemy of silylation.

Phase 2: Derivatization (Silylation)

Zeranol contains three hydroxyl groups (positions 7, 14, 16) that must be converted to Trimethylsilyl (TMS) ethers to render the molecule volatile.

Reaction Scheme:

-

Reconstitution: To the dried residue, add 50 µL of MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) containing 1% TMCS (catalyst).

-

Reaction: Cap the vial tightly (Teflon-lined cap). Heat at 60°C for 30 minutes .

-

Cooling: Allow to cool to room temperature. Transfer to a GC autosampler vial with a glass insert.

Figure 2: Conversion of polar Zeranol to volatile Zeranol-TMS3 derivative.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

Gas Chromatograph:

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 260°C. Purge flow on at 1.0 min.

-

Oven Program:

-

Initial: 150°C (Hold 1 min)

-

Ramp 1: 25°C/min to 280°C

-

Ramp 2: 5°C/min to 300°C (Hold 3 min)

-

Total Run Time: ~12 minutes.

-

Mass Spectrometer (SIM Mode):

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization: Electron Impact (EI), 70 eV.

-

Solvent Delay: 4.0 minutes.

SIM Table (Selected Ion Monitoring): The derivatization adds 3 TMS groups (+216 amu).

-

Zeranol MW (322) -> Derivative MW (538) .

-

Zeranol-d5 MW (327) -> Derivative MW (543) .

| Analyte | Type | Target Ion (m/z) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |

| Zeranol-TMS | Target | 538.3 | 433.2 | 379.2 | 50 ms |

| Zeranol-d5-TMS | Internal Std | 543.3 | 438.2 | 384.2 | 50 ms |

Note: The m/z 433 ion corresponds to the loss of a TMS-OH group plus a methyl group (M-105), a common fragmentation in resorcylic acid lactones.

Data Analysis & Quantification

Quantification is performed using the Response Ratio .

Calculate the concentration using a linear regression curve (

Validation Criteria (EU 2002/657/EC):

-

Ion Ratio Stability: The ratio of Target/Qualifier ions (e.g., 538/433) in samples must match the standard within ±20%.

-

Retention Time: Must match the standard within ±0.5%.

-

Recovery: Acceptable range 70–110% (Corrected automatically by IS).

References

-

European Commission. (2002).[1][3][5][6] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

- Blokland, M. H., et al. (2006). Determination of resorcylic acid lactones in bovine urine by GC-MS and LC-MS/MS. RIKILT Institute of Food Safety.

-

Wozniak, B., et al. (2012). Determination of Zeranol and its Metabolites in Bovine Muscle Tissue with Gas Chromatography-Mass Spectrometry.[2][3][7] Bulletin of the Veterinary Institute in Pulawy.[2] Link

-

Horie, M., & Nakazawa, H. (2000). Determination of zeranol and its metabolites in incurred tissues of cattle by GC-MS.[2][3][7] Journal of AOAC International.[8]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multiresidue determination of zeranol and related compounds in bovine muscle by gas chromatography/mass spectrometry with immunoaffinity cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of a Validated LC/MS/MS Method with a Validated GC/MS Method for the Analysis of Zeranol and its Related Mycotoxin Residues in Bovine Urine Samples Collected During Argentina's Residue Monitoring Control Program (2005-2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocol: Isotope Dilution LC-MS/MS Quantification of Zeranol in Bovine Urine using Zeranol-d5

Executive Summary & Regulatory Context

Zeranol (

This application note details a confirmatory quantitative method using Zeranol-d5 as a surrogate Internal Standard (IS). Unlike structural analogs (e.g., zearalanone), Zeranol-d5 shares identical physicochemical properties with the target analyte but is mass-differentiated. This allows for real-time compensation of matrix effects (ion suppression/enhancement) and extraction losses, ensuring the high accuracy required for regulatory compliance (CC

Principle of the Method

The method relies on Isotope Dilution Mass Spectrometry (IDMS) . Bovine urine contains Zeranol primarily as glucuronide or sulfate conjugates.

-

Hydrolysis: Conjugates are cleaved enzymatically using

-glucuronidase/arylsulfatase. -

Internal Standardization: Zeranol-d5 is added prior to extraction to track the analyte through every step.

-

Cleanup: Solid Phase Extraction (SPE) removes bulk interferences (urea, salts).

-

Detection: LC-MS/MS operating in Negative Electrospray Ionization (ESI-) mode monitors specific Multiple Reaction Monitoring (MRM) transitions.

Materials & Reagents

Reference Standards

-

Target Analyte: Zeranol (CAS: 26538-44-3), >99% purity.

-

Internal Standard: Zeranol-d5 (Deuterated at positions 11, 12, and the aromatic ring), >98% isotopic purity.

-

Why d5? A mass shift of +5 Da prevents "cross-talk" (isotopic overlap) between the analyte and IS signals, unlike d3 analogs which may suffer interference from naturally occurring

C isotopes of the native drug.

-

Reagents

-

Hydrolysis Enzyme:

-glucuronidase/arylsulfatase (from Helix pomatia), activity >100,000 U/mL. -

Buffer: Sodium Acetate (0.2 M, pH 5.2).

-

Extraction Solvents: Methanol (LC-MS grade), Acetonitrile, Diethyl Ether (stabilized).

-

SPE Cartridges: C18 end-capped (500 mg, 6 mL) or Immunoaffinity Columns (IAC) specific to Resorcylic Acid Lactones (RALs).

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical path from sample receipt to data acquisition.

Caption: Step-by-step workflow for Zeranol extraction emphasizing the critical timing of IS addition.

Step-by-Step Methodology

Step 1: Sample Preparation & Hydrolysis

-

Centrifuge 10 mL of bovine urine at 3000 x g for 10 mins to remove sediment.

-

Transfer 5.0 mL of supernatant to a glass centrifuge tube.

-

Adjust pH to 5.2 using 2 mL of 0.2 M Sodium Acetate buffer.

-

Add 50 µL of

-glucuronidase/arylsulfatase solution. -

Incubate at 37°C overnight (or 55°C for 2 hours) to cleave conjugates.

Step 2: Internal Standard Spiking (The Accuracy Anchor)

-

Add 50 µL of Zeranol-d5 working solution (100 ng/mL) to the hydrolyzed sample.

-

Note: The final concentration of IS in the sample is 1 ng/mL (1 ppb).

-

Vortex for 30 seconds and allow to stand for 10 minutes. This equilibration ensures the IS binds to the matrix similarly to the native analyte.

Step 3: Extraction (LLE + SPE)

-

LLE: Add 8 mL of Diethyl Ether. Shake mechanically for 10 mins. Centrifuge and transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 2 mL of 10% Methanol/Water.

-

SPE Cleanup:

-

Condition: 3 mL Methanol followed by 3 mL Water.

-

Load: Apply the reconstituted sample.

-

Wash: 3 mL 40% Methanol (removes polar impurities).

-

Elute: 3 mL Acetonitrile.

-

-

Final Prep: Evaporate the eluate to dryness. Reconstitute in 200 µL of Mobile Phase (90:10 Water:ACN). Filter through 0.2 µm PTFE filter into an LC vial.

Instrumental Analysis (LC-MS/MS)[2][3][4][5][6][7]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.05% Ammonium Hydroxide (pH adjustment aids negative ionization).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B (0-1 min)

90% B (6 min) -

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters

-

Source: ESI Negative Mode.

-

Spray Voltage: -4500 V.

-

Acquisition: MRM (Multiple Reaction Monitoring).

Table 1: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Zeranol | 321.1 | 277.2 | 303.1 | -28 / -22 |

| Zeranol-d5 (IS) | 326.1 | 282.2 | 308.1 | -28 / -22 |

Note: The shift of +5 m/z in Precursor and Product ions confirms the stability of the deuterium label during fragmentation.

Data Analysis & Calculation

Quantification is performed using the Response Ratio (RR) to cancel out matrix effects.

Concentration is calculated using a linear regression (

Differentiating Abuse from Mycotoxins

The presence of Zeranol does not always imply illegal abuse. It can be a metabolite of Zearalenone (a Fusarium mycotoxin).[3][4][5]

Caption: Decision tree for interpreting Zeranol residues in the context of mycotoxin co-occurrence.

Method Validation Criteria (2002/657/EC)[3][5][12]

To ensure this protocol meets international regulatory standards, the following performance metrics must be verified:

-

Linearity:

over range 0.1 – 10.0 µg/L. -

Recovery: 80% – 110% (Corrected by Zeranol-d5).

-

CC

(Decision Limit): The concentration at which the method can distinguish the signal from background noise with 1% error probability. Target: < 0.2 µg/L. -

Matrix Effect: Compare slope of standard curve in solvent vs. matrix. Zeranol-d5 should yield a Matrix Factor (MF) close to 1.0.

References

-

European Union Reference Laboratories (EURL). (2022). Guidance on Minimum Method Performance Requirements (MMPRs) for specific pharmacologically active substances. Retrieved from [Link]

-

USDA Food Safety and Inspection Service (FSIS). (2023). Chemistry Laboratory Guidebook: CLG-MRM3.03 Screening and Confirmation of Animal Drug Residues.[6] Retrieved from [Link]

- Blokland, M. H., et al. (2006). Determination of resorcylic acid lactones in biological samples by GC-MS and LC-MS/MS.Analytica Chimica Acta, 529(1-2), 299-305.

-

Commission Decision 2002/657/EC. (2002).[7][8][4][9] Implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Retrieved from [Link]

Sources

- 1. ajas.ubt.edu.al [ajas.ubt.edu.al]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Development and evaluation of immunoassay for zeranol in bovine urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. food-safety.com [food-safety.com]

- 7. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vetdergikafkas.org [vetdergikafkas.org]

- 9. researchgate.net [researchgate.net]

Protocol for Zeranol-d5 in cell culture experiments

Application Note & Protocol: Precision Quantification of Zeranol in Cell Culture Systems

Abstract

This application note details the protocol for utilizing Zeranol-d5 (α-Zearalanol-d5) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Zeranol in in vitro cell culture systems. While Zeranol is a potent non-steroidal estrogenic growth promoter used in agriculture, its potential endocrine-disrupting effects necessitate rigorous study in human cell models (e.g., MCF-7 breast cancer cells). Accurate quantification of intracellular uptake and metabolic flux is often hindered by the complex matrix of cell lysates and culture media. This protocol employs Isotope Dilution Mass Spectrometry (IDMS) to normalize for extraction recovery and ionization suppression, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Introduction & Scientific Rationale

Zeranol (α-Zearalanol) is a resorcylic acid lactone with high affinity for Estrogen Receptors (ERα and ERβ). In cell culture experiments, researchers typically investigate its mitogenic potential, gene expression modulation, or metabolic biotransformation.

The Challenge: Quantifying Zeranol at physiologically relevant concentrations (nM range) in cell culture matrices is prone to errors:

-

Matrix Effects: Lipids and proteins in cell lysates suppress electrospray ionization (ESI) signal.

-

Extraction Variability: Inconsistent recovery during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

The Solution: Zeranol-d5 Zeranol-d5 is the deuterated analog of Zeranol.[1] It possesses nearly identical physicochemical properties (solubility, pKa, chromatographic retention) but is distinguishable by mass spectrometry (+5 Da mass shift).

-

Mechanism of Correction: By spiking Zeranol-d5 into the sample before extraction, any loss of analyte during processing is mirrored by the internal standard. The final quantification relies on the Response Ratio (Analyte Area / IS Area), mathematically cancelling out processing errors.

Material Specifications

| Component | Specification | Storage | Notes |

| Analyte | Zeranol (α-Zearalanol) | -20°C | Protect from light.[2] |

| Internal Standard | Zeranol-d5 (7,7,8,9,9-d5) | -20°C | >98% Isotopic Purity required to prevent contribution to analyte signal. |

| Cell Line | MCF-7 (ER+ Breast Cancer) | 37°C, 5% CO₂ | Standard model for estrogenic assays. |

| Solvents | LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water | RT | Avoid plasticizers (phthalates) which interfere with MS. |

| Enzyme | β-Glucuronidase/Arylsulfatase | 4°C | Only required if measuring conjugated metabolites. |

Experimental Workflow

The following diagram outlines the critical path from cell treatment to data acquisition. Note the precise insertion point of the Zeranol-d5 Internal Standard.

Figure 1: Integrated workflow for Zeranol quantification.[1][2][3][4][5] The Internal Standard (Zeranol-d5) is introduced immediately post-harvest to correct for all downstream variability.

Detailed Protocol

Phase A: Preparation of Standards

-